卡拉唑醇-d6,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

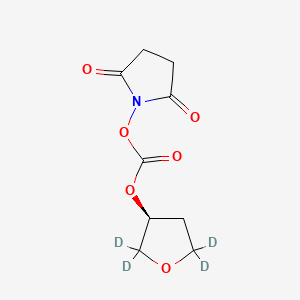

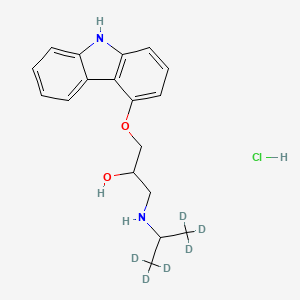

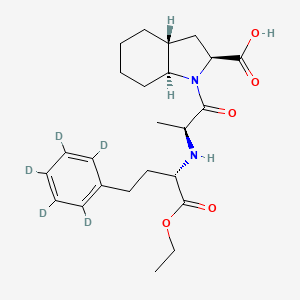

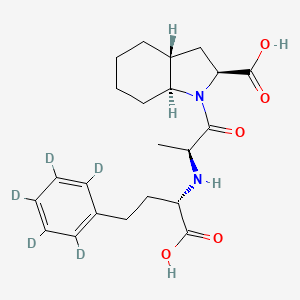

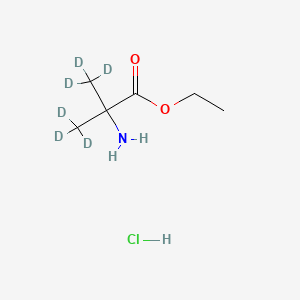

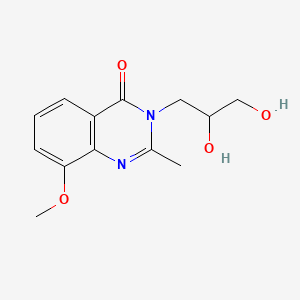

Carazolol-d6, Hydrochloride Salt is a stable isotope of Carazolol . It is a promising high-affinity β-adrenergic receptor ligand . It is used in research and has a molecular formula of C18H17D6ClN2O2 and a molecular weight of 340.88 .

Molecular Structure Analysis

The molecular structure of Carazolol-d6, Hydrochloride Salt is represented by the formula C18H17D6ClN2O2 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 6 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

Carazolol-d6, Hydrochloride Salt is a white solid . It has a melting point between 235 °C and 238 °C . It is soluble in methanol, DMSO, and water .科学研究应用

High-Affinity Beta-Adrenergic Receptor Ligand

It is used as a ligand for noninvasive determination of beta receptor status using PET (Positron Emission Tomography) .

Certified Reference Material

It serves as a reference material for highly accurate and reliable data analysis in neurology research chemicals and analytical standards .

作用机制

Target of Action

Carazolol-d6, Hydrochloride Salt is a high-affinity ligand for the β-adrenergic receptor . This receptor is a key player in the sympathetic nervous system, which regulates the body’s fight-or-flight response. The β-adrenergic receptor mediates the effects of adrenaline and noradrenaline, hormones that increase heart rate, dilate blood vessels, and mobilize energy for muscles during times of stress .

Biochemical Pathways

The primary biochemical pathway affected by Carazolol-d6, Hydrochloride Salt is the adenylate cyclase pathway . Normally, when adrenaline or noradrenaline binds to the β-adrenergic receptor, it triggers a cascade of events that leads to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that initiates various cellular responses. By blocking the β-adrenergic receptor, Carazolol-d6, Hydrochloride Salt prevents the activation of adenylate cyclase, thereby reducing the levels of cAMP and dampening the cellular response .

Pharmacokinetics

It is likely metabolized in the liver and excreted in the urine .

安全和危害

属性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNUICMBSWZMR-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)